molecular formula C7H7F5N2OS B6322777 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol CAS No. 656825-90-0

5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol

Cat. No. B6322777
CAS RN: 656825-90-0
M. Wt: 262.20 g/mol
InChI Key: GWPLIEAQIAPXBY-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol (DFMTPT) is a sulfur-containing heterocyclic compound that has been studied for its potential applications in scientific research. It has been isolated from a variety of natural sources and has been synthesized in the laboratory. This compound has been shown to have a variety of biochemical and physiological effects, which makes it an attractive candidate for further investigation.

Scientific Research Applications

5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol has been studied for its potential applications in scientific research. It has been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species. It has also been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been studied for its potential to interact with proteins, nucleic acids, and other biomolecules.

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol is not yet fully understood. However, it is believed that it is able to interact with biomolecules such as proteins, nucleic acids, and other molecules in order to modulate their activity. Additionally, it has been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species.
Biochemical and Physiological Effects
5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity and to inhibit the formation of reactive oxygen species. Additionally, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been studied for its potential to interact with proteins, nucleic acids, and other biomolecules.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol in laboratory experiments include its relatively low cost and easy availability. Additionally, it can be synthesized in the laboratory using a variety of methods. The limitations of using 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol in laboratory experiments include its potential toxicity and the fact that its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the study of 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanethiol. These include further investigation into its mechanism of action, its potential to interact with proteins and nucleic acids, and its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, further research could be done to explore its potential toxicity and to identify any potential therapeutic applications. Finally, further research could be done to explore its potential applications in the field of drug delivery.

properties

IUPAC Name

[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5N2OS/c1-14-5(15-6(8)9)3(2-16)4(13-14)7(10,11)12/h6,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPLIEAQIAPXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CS)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol

Synthesis routes and methods

Procedure details

To a solution of 1.00 g (2.60 mmol) of 2-(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-ylmethyl)-isothiourea hydrobromide in 2 ml of N,N-dimethylformamide were added 0.43 g (3.12 mmol) of anhydrous potassium carbonate and 1 ml of water, followed by 1 hour of stirring at room temperature. After the completion of the reaction was confirmed, the reaction solution was poured into water and extracted with diethyl ether. The resulting organic layer was washed with water and then dried over anhydrous magnesium sulfate. The solvent was removed by evaporation under reduced pressure to obtain 0.66 g (purity: 84.9%, yield: 82.4%) of (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-yl)-methanethiol.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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